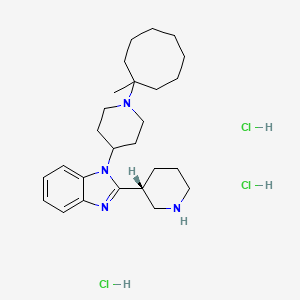

MCOPPB trihydrochloride

Übersicht

Beschreibung

Es ist bekannt für seine hohe Affinität und Selektivität für den Nociceptin-Rezeptor und damit eine wertvolle Verbindung in der wissenschaftlichen Forschung .

Herstellungsmethoden

Die Synthese von MCOPPB-Trihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Benzimidazol-Kerns, gefolgt von der Einführung der Piperidinyl- und Methylcyclooctyl-Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

MCOPPB-Trihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Substitutionsreaktionen können unter sauren oder basischen Bedingungen auftreten, abhängig von der Art der beteiligten Substituenten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Säuren, Basen und Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vorbereitungsmethoden

The synthesis of MCOPPB trihydrochloride involves several steps, starting with the preparation of the benzimidazole core, followed by the introduction of the piperidinyl and methylcyclooctyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Analyse Chemischer Reaktionen

MCOPPB trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituents involved.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anxiolytic Properties

Mechanism of Action

MCOPPB functions primarily as a NOP receptor agonist, exhibiting a high affinity for the human NOP receptor (pKi = 10.07) and demonstrating selectivity over other opioid receptors. This selective binding profile suggests its potential as a therapeutic agent for anxiety disorders without the adverse effects commonly associated with traditional anxiolytics like benzodiazepines .

Research Findings

Animal studies have shown that MCOPPB produces significant anxiolytic effects without impairing memory or motor functions. In a controlled study, doses of 10 mg/kg administered orally resulted in reduced anxiety-like behavior in mice, comparable to diazepam but with a unique response curve indicating different pharmacodynamics .

Senolytic Effects

Overview

Recent research has identified MCOPPB as a promising senolytic agent capable of selectively eliminating senescent cells, which accumulate with age and contribute to various age-related pathologies .

Case Studies

In vitro studies using human fibroblasts demonstrated that MCOPPB effectively reduced the burden of senescent cells. Further testing in murine models indicated that treatment led to improvements in locomotion and lipid storage, suggesting broader metabolic benefits beyond anxiety relief .

Neurobiological Applications

Potential for Neuroprotection

Given its mechanism of action at the NOP receptor, MCOPPB may also play a role in neuroprotection. The activation of transcriptional networks involved in immune responses indicates that MCOPPB could mitigate neuroinflammation and support neuronal health under stress conditions .

Research Directions

Future studies are warranted to explore the implications of MCOPPB in neurodegenerative diseases and its potential to enhance cognitive function while providing anxiolytic effects.

Pharmacological Research

Binding Affinity Studies

Quantitative analyses have demonstrated that MCOPPB exhibits biased signaling at the NOP receptor, which may lead to innovative analgesic properties distinct from traditional opioid mechanisms. This aspect is crucial for developing new pain management therapies that minimize side effects associated with conventional opioids .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anxiolytic Effects | Reduces anxiety without cognitive impairment | Effective in animal models; selective NOP receptor agonist |

| Senolytic Properties | Eliminates senescent cells | Reduces senescence burden; improves metabolic health |

| Neuroprotection | Potential to mitigate neuroinflammation | Activates immune response pathways |

| Pharmacological Research | Biased signaling for analgesic applications | Innovative pain management strategies |

Wirkmechanismus

MCOPPB trihydrochloride exerts its effects by binding to and activating the nociceptin receptor. This activation leads to the modulation of various signaling pathways, including those involved in pain perception, anxiety, and stress responses. The molecular targets of this compound include the nociceptin receptor and associated signaling proteins .

Vergleich Mit ähnlichen Verbindungen

MCOPPB-Trihydrochlorid ist einzigartig in seiner hohen Affinität und Selektivität für den Nociceptin-Rezeptor. Ähnliche Verbindungen umfassen:

Ro 65-6570 Hydrochlorid: Ein weiterer Nociceptin-Rezeptor-Agonist mit ähnlichen Eigenschaften.

CP-100263 Dihydrochlorid: Eine Verbindung mit mäßiger Affinität für den Nociceptin-Rezeptor.

PF-06456384 Trihydrochlorid: Ein Nociceptin-Rezeptor-Agonist mit unterschiedlichen pharmakologischen Eigenschaften .

MCOPPB-Trihydrochlorid zeichnet sich durch seine starken anxiolytischen Wirkungen und minimale Auswirkungen auf das Gedächtnis und die Fortbewegung aus .

Biologische Aktivität

MCOPPB trihydrochloride, chemically known as 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a potent non-peptide agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has garnered attention for its diverse biological activities, particularly in the context of anxiety disorders and senolytic effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

MCOPPB exhibits high affinity for the NOP receptor, with a pKi value of approximately 10.07, indicating significant selectivity over other opioid receptors such as mu, kappa, and delta receptors . The compound's mechanism involves the activation of transcriptional networks that modulate immune responses and stress reactions through Toll-like receptors (TLRs) .

Anxiolytic Effects

In animal models, MCOPPB has demonstrated anxiolytic properties. In a study involving mice, administration of MCOPPB (10 mg/kg, orally) produced anxiolytic-like effects comparable to diazepam but exhibited a bell-shaped dose-response curve . Notably, repeated administration over five days did not diminish its anxiolytic efficacy . This suggests potential for chronic use in anxiety management without significant tolerance development.

Senolytic Activity

Recent research has identified MCOPPB as a promising senolytic agent, capable of reducing the burden of senescent cells in peripheral tissues. In experiments with C. elegans and mice, MCOPPB effectively eliminated senescent cells and improved locomotion and lipid storage . This senolytic effect may be attributed to its ability to target specific cellular pathways involved in aging and cellular stress responses.

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Study on Anxiolytic Properties : A pharmacological characterization study indicated that MCOPPB effectively reduced anxiety-like behavior in mice without affecting memory or locomotion . The compound's safety profile was also noted as favorable compared to traditional anxiolytics.

- Senolytic Studies : Research involving both C. elegans and murine models demonstrated that MCOPPB could selectively eliminate senescent cells, suggesting its potential in age-related therapies . The study highlighted that while it reduced senescence in peripheral tissues, effects were not observed in the central nervous system.

- Viral Inhibition Potential : Although not its primary focus, some studies have explored MCOPPB's role in inhibiting viral entry into cells. It was part of a chemical library screening aimed at identifying compounds that could inhibit Lassa virus entry into Vero cells . However, further investigations focused more on CP100356 than on MCOPPB.

Eigenschaften

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIPEVOPCGEULQ-RFCADEKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108147-88-1 | |

| Record name | Mcoppb trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCOPPB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.